2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol
Overview
Description
2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol is a chlorinated phenol derivative. This compound is characterized by the presence of multiple chlorine atoms attached to the phenol ring, making it a highly chlorinated aromatic compound. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the electrophilic halogenation of phenol with chlorine in the presence of a catalyst. The reaction conditions often include a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenol derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and chlorinated benzoquinones.
Reduction: Less chlorinated phenols.
Substitution: Phenol derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: Research into its potential as an antimicrobial agent is ongoing.
Industry: It is employed in the production of pesticides and disinfectants due to its biocidal properties.
Mechanism of Action
The mechanism by which 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol exerts its effects involves the interaction with cellular components. It can inhibit enzyme activity by binding to active sites, disrupting normal cellular functions. The compound’s high chlorine content enhances its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrachlorophenol
- 2,3,4,6-Tetrachlorophenol
- 2,3,5,6-Tetrachlorophenol
Uniqueness
2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol is unique due to the specific positioning of chlorine atoms and the additional chloro-substituent on the phenol ring. This unique structure imparts distinct chemical properties, such as increased reactivity and higher biocidal activity, compared to other tetrachlorophenol isomers.
Properties
IUPAC Name |
2-chloro-6-(2,3,4,5-tetrachlorophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-1-2-5(12(7)18)6-4-8(14)10(16)11(17)9(6)15/h1-4,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDILDWLZTYCLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217964 | |
Record name | 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67651-35-8 | |
Record name | 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.